molecular formula C8H12N2O2 B11913512 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione CAS No. 74596-10-4

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione

Cat. No.: B11913512
CAS No.: 74596-10-4
M. Wt: 168.19 g/mol
InChI Key: BJJWDHFKBBTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione typically involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1. This reaction proceeds under mild conditions to afford the desired product in excellent yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione stands out due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

74596-10-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-9-5-7(11)6-3-2-4-10(6)8(9)12/h6H,2-5H2,1H3

InChI Key

BJJWDHFKBBTZAD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)C2CCCN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.